molecular formula C11H16BrNO2S B091125 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide CAS No. 958651-46-2

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide

Cat. No. B091125
M. Wt: 306.22 g/mol
InChI Key: SOIXCQJHVUBIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" is a brominated aromatic sulfonamide with tert-butyl and methyl substituents. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and sulfonamides, which can be used to infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves electrophilic aromatic substitution, where a bromine atom is introduced into an aromatic ring. For instance, the bromination of 1,4-di-tert-butylbenzene yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that the synthesis of "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could similarly be achieved through a bromination reaction, possibly followed by the introduction of the sulfonamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a sterically congested imidazolidinone derivative was elucidated, revealing the conformation of the tert-butyl and other substituents . This information can be extrapolated to predict that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" would also exhibit a conformation influenced by the bulky tert-butyl group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The addition reaction of N, N-dibromobenzenesulfonamide with asymmetric olefins proceeds via Markownikoff's rule . This indicates that the bromine in "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could potentially be reactive towards nucleophiles in substitution reactions. Furthermore, the presence of the sulfonamide group could enable reactions typical of sulfonamides, such as substitution or elimination.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds and sulfonamides are influenced by their substituents. For example, the introduction of tert-butyl side groups in polyimides leads to a decrease in dielectric constant and an increase in organosolubility . This suggests that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" may also exhibit low polarity and good solubility in organic solvents. The presence of the bromine atom could also impact the compound's density and melting point.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide compounds, including those structurally related to 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide, have been investigated for their synthesis and structural characterization, serving as intermediates for further chemical modifications and applications in drug development, especially as potential candidates for HIV-1 infection prevention (Cheng De-ju, 2015).

Quantum-Chemical Calculations

Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals, which is crucial for understanding their reactivity and properties in various chemical and biological contexts (Sun Peiming et al., 2022).

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been examined for their DNA binding capabilities and anticancer activities. Studies have shown that these compounds can interact with DNA, potentially leading to applications in cancer treatment. For instance, mixed-ligand copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit significant anticancer properties (M. González-Álvarez et al., 2013).

Catalysis and Material Science

In material science, sulfonamide-substituted compounds have been explored for their roles as catalysts and in the design of materials with specific properties. For example, sulfonamide-substituted iron phthalocyanine has been investigated for its solubility, stability, and oxidation catalysis properties, demonstrating its potential as an oxidation catalyst in organic reactions (Umit Işci et al., 2014).

Antimicrobial and Lipoxygenase Inhibition

Some sulfonamide compounds have shown promising results in antimicrobial and lipoxygenase inhibition studies, indicating their potential as therapeutic agents for bacterial infections and inflammatory conditions (M. Abbasi et al., 2017).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The future directions of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide are not available from the search results .

Relevant Papers The relevant papers for 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide are not available from the search results .

properties

IUPAC Name

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIXCQJHVUBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428969
Record name 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide

CAS RN

958651-46-2
Record name 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzene-1-sulfonyl chloride (1.50 g) in dichloromethane (10 ml) at 0° C. was added tert-butylamine (1.5 ml). The reaction mixture was allowed to warm to and stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane, washed with 1N HCl and with sat. aq. NaHCO3 solution. The organic layer was dried (MgSO4) and concentrated to give 1.20 g 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred, ice-cold solution of 4-bromo-3-methyl-benzenesulfonyl chloride (11 g, 40.8 mmol) and N′N-diisopropylethylamine (8.5 ml, 49 mmol, 1.2 equiv.) in dichloromethane was added dropwise tert. butylamine (5.2 ml, 49 mmol, 1.2 equiv.). After two hours at room temp., the reaction mixture was diluted with water and extracted with dichloromethane. The organic extracts were concentrated under reduced pressure, the residue stirred with n-heptane and filtered to obtain 11.2 g of the desired compound as a yellow solid. MS (ES): m/e 304.2 (M−H)
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
N′N-diisopropylethylamine
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.